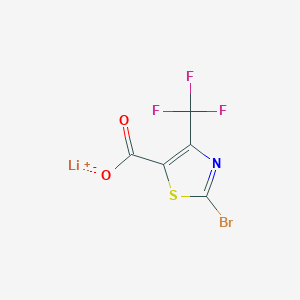

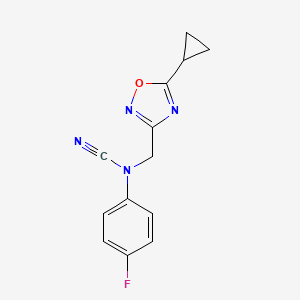

![molecular formula C11H11BrN2O2 B2708961 Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 2306262-02-0](/img/structure/B2708961.png)

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

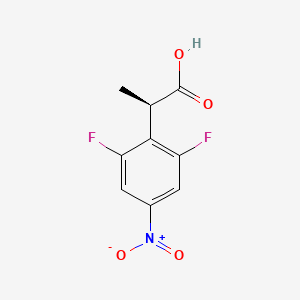

Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate is a chemical compound with the molecular formula C11H11BrN2O2 . It is a member of the pyrazolo[1,5-a]pyrimidines class of compounds, which are purine analogues . These compounds have attracted pharmaceutical interest due to their beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of an ethyl ester group attached to the 3-carboxylate position of a pyrazolo[1,5-a]pyridine ring. The pyridine ring is substituted at the 5-position with a methyl group and at the 6-position with a bromo group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 283.12 . Its predicted density is 1.54±0.1 g/cm3 and its predicted pKa is 0.00±0.30 .Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds using Ethyl 6-bromo-5-methyl-pyrazolo[1,5-a]pyridine-3-carboxylate as a precursor or intermediate has been a subject of research. For instance, efficient synthetic pathways have been developed for creating novel pyrazolo[3,4-b]pyridine products through the condensation of pyrazole-5-amine derivatives and activated carbonyl groups. These methodologies facilitate the preparation of N-fused heterocycle products in good to excellent yields, demonstrating the compound's utility in the synthesis of complex organic structures (Ghaedi et al., 2015).

Development of Corrosion Inhibitors

Research has also been conducted on the use of this compound derivatives as novel corrosion inhibitors. Studies have demonstrated the efficacy of these compounds in protecting mild steel against corrosion, making them potential candidates for use in industrial applications, particularly in the pickling process. The development of these inhibitors is supported by both experimental findings and quantum chemical studies, which help understand the mechanisms behind their protective action (Dohare et al., 2017).

Fluorescent Material Synthesis

Another interesting application of this compound is in the synthesis of fluorescent materials. A cascade reaction involving this compound and α, β-unsaturated ester has been developed to yield 4-hydroxy pyrazolo[1,5-a]pyridine derivatives. These derivatives exhibit strong fluorescence in solutions, indicating their potential use in the development of novel fluorescent probes and materials for various scientific and industrial applications (Yan et al., 2018).

Propriétés

IUPAC Name |

ethyl 6-bromo-5-methylpyrazolo[1,5-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c1-3-16-11(15)8-5-13-14-6-9(12)7(2)4-10(8)14/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJCAMUJRVWZTQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2C=C(C(=CN2N=C1)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

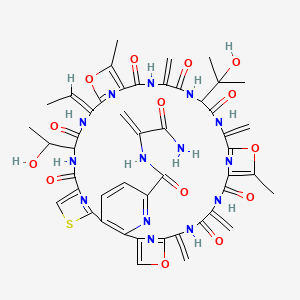

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hydrochloride](/img/structure/B2708886.png)

![3-((4-(4-methoxyphenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2708888.png)